molecular formula C20H28O5 B103763 (3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate CAS No. 18456-00-3

(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate

Cat. No. B103763
CAS RN: 18456-00-3
M. Wt: 348.4 g/mol
InChI Key: KVPXGWXTEOVUGO-HKTLJSNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bakkenolide c belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Bakkenolide c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bakkenolide c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bakkenolide c can be found in green vegetables. This makes bakkenolide c a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Structural Studies

  • This compound has been used in the synthesis of tricyclic products derived from penicillin, showcasing its utility in complex organic syntheses (Mara et al., 1982).

Chemical Transformation and Reactions

  • It is involved in alternative synthetic routes to dioxolanes and thiadiazines, indicating its role in the production of these chemical structures (Isobaev et al., 2021).
  • The compound has been used in model studies for the synthesis of milbemycin β3, suggesting its application in synthesizing biologically active molecules (Attwood et al., 1981).

Molecular Structure and Properties

  • Research has been conducted on the synthesis and structure of related arylpyran compounds, showing the compound’s relevance in the study of molecular structures (Milling et al., 2009).

Application in Organic Synthesis

  • This compound is involved in the synthesis of five-membered 2,3-dioxo heterocycles, indicating its importance in creating specific organic ring structures (Silaichev et al., 2014).

Natural Product Isolation

  • It is also key in the isolation of bisabolane derivatives from natural sources, such as Leontopodium alpinum, showing its role in natural product chemistry (Stuppner et al., 2002).

Reactivity and Stability

  • Research has explored the effect of β-substituents on the reactivity of similar compounds, shedding light on its chemical behavior and stability (Gimalova et al., 2013).

Olfactory Studies

  • The compound has been studied for its olfactory properties, particularly in the synthesis of spirocyclic analogs to analyze their scent characteristics (Kraft & Popaj, 2008).

properties

CAS RN

18456-00-3

Product Name

(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+

InChI Key

KVPXGWXTEOVUGO-HKTLJSNGSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C

SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C

melting_point

167-167.5°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 3
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 4
Reactant of Route 4
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 5
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 6
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.